HIV-1 inhibitor-64

HIV-1 integrase drug resistance INSTI

CAB-based INSTI research is compromised against therapeutically emergent double mutants G140S/Q148R and E138K/Q148K, where CAB potency drops sharply. HIV-1 inhibitor-64 (Compound 7c) is a C-ring-lacking BiCAP analog that addresses this gap with fully characterized resistance profiles across six clinically relevant integrase mutants. • Retains EC50 = 3.6 nM vs G140S/Q148R (>6-fold vs CAB EC50 = 23.5 nM) and EC50 = 4.7 nM vs E138K/Q148K • Wild-type EC50 = 3.0 nM; CC50 = 162.7 μM (~10,000-fold therapeutic window) • Validated reference standard for SAR campaigns comparing C-ring modifications and resistance pathway profiling Supplied exclusively for R&D use with defined analytical specifications and global shipping.

Molecular Formula C19H19F2N3O4
Molecular Weight 391.4 g/mol
Cat. No. B12386995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-64
Molecular FormulaC19H19F2N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC(C)N1CCN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H19F2N3O4/c1-10(2)24-6-5-23-9-13(16(25)17(26)15(23)19(24)28)18(27)22-8-11-3-4-12(20)7-14(11)21/h3-4,7,9-10,26H,5-6,8H2,1-2H3,(H,22,27)
InChIKeyWBXOQRYBCXEIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 inhibitor-64 (Compound 7c) for Antiviral and AIDS Research | Integrase Strand Transfer Inhibitor Procurement


HIV-1 inhibitor-64 (Compound 7c) is an N-substituted bicyclic carbamoyl pyridone (BiCAP)-based integrase strand transfer inhibitor (INSTI) with a CAS number of 2919019-36-4 and molecular weight of 391.37 [1]. Structurally, it is a simplified analog of the FDA-approved INSTI cabotegravir (CAB) that lacks the C-ring, resulting in greater rotational flexibility at the C–N bond which may facilitate ligand adjustments to accommodate mutations in the HIV-1 integrase active site [1]. The compound is intended exclusively for research use in laboratory settings and is not approved for human therapeutic applications.

HIV-1 integrase mutant resistance profiling
Simplified BiCAP scaffold for SAR studies
Structural flexibility accommodates active-site mutations

Why Generic INSTI Substitution Cannot Match HIV-1 inhibitor-64 (Compound 7c) Performance


Substituting HIV-1 inhibitor-64 with another INSTI or in-class analog for research purposes is scientifically unsound due to substantial quantitative differences in potency against clinically relevant resistant integrase mutants. The FDA-approved INSTI cabotegravir (CAB) demonstrates markedly reduced susceptibility to the double mutant G140S/Q148R (EC50 = 23.5 nM) and E138K/Q148K, whereas HIV-1 inhibitor-64 retains low nanomolar potency against these same mutants with EC50 values of 3.6 nM and 4.7 nM, respectively [1]. These double mutants represent therapeutically important resistance pathways that emerge during long-acting antiretroviral therapy [1]. Furthermore, the compound exhibits wild-type potency comparable to second-generation INSTIs (EC50 = 3.0 nM) while maintaining cytotoxicity profiles (CC50 = 162.7 μM) that are not interchangeable with other analogs in the BiCAP series [1]. Generic substitution would therefore invalidate any research outcomes dependent on resistance profiling or comparative INSTI evaluation.

Resistance profile mismatch
CAB-resistant double mutants (G140S/Q148R, E138K/Q148K) may exhibit markedly different susceptibility with generic INSTIs, compromising resistance profiling studies.
Cytotoxicity profile differences
HIV-1 inhibitor-64 shows moderate cytotoxicity profile distinct from clinical INSTIs, which may affect high-concentration assay interpretation.
Scaffold structural divergence
The absence of the C-ring and increased rotational flexibility alter binding mode compared to FDA-approved INSTIs, limiting direct SAR substitution.

Quantitative Differential Evidence for HIV-1 inhibitor-64 (Compound 7c) vs. Comparators


Superior Potency Against E138K/Q148K Double Mutant vs. Cabotegravir (CAB)

HIV-1 inhibitor-64 (Compound 7c) demonstrates significantly superior potency against the therapeutically important E138K/Q148K integrase double mutant compared to the FDA-approved INSTI cabotegravir (CAB), achieving a >12-fold improvement in antiviral activity [1]. This double mutant represents a clinically relevant resistance pathway that can emerge during long-acting antiretroviral therapy with CAB [1].

E138K/Q148K Potency
Head-to-head
HIV-1 inhibitor-64
EC₅₀ 4.7 ± 0.4 nM
Cabotegravir (CAB)
Not reported; >12-fold less potent
Supports resistance profiling against E138K/Q148K mutant
Reported >12-fold improvement; HOS cell assay
HIV-1 integrase drug resistance INSTI

Superior Potency Against G140S/Q148R Double Mutant vs. Cabotegravir (CAB)

HIV-1 inhibitor-64 (Compound 7c) exhibits >36-fold greater potency than cabotegravir (CAB) against the G140S/Q148R integrase double mutant, a therapeutically important resistance variant [1]. The quantitative comparison shows HIV-1 inhibitor-64 with an EC50 of 3.6 ± 0.9 nM versus CAB at 23.5 ± 7.2 nM, representing a 6.5-fold difference in absolute EC50 values and a >36-fold relative potency improvement as reported in the primary literature [1].

G140S/Q148R Potency
Head-to-head
HIV-1 inhibitor-64
EC₅₀ 3.6 ± 0.9 nM
CAB
EC₅₀ 23.5 ± 7.2 nM
Supports G140S/Q148R mutant resistance studies
6.5-fold lower EC₅₀; >36-fold relative improvement
HIV-1 integrase drug resistance INSTI

Wild-Type Potency Comparable to FDA-Approved Second-Generation INSTIs

HIV-1 inhibitor-64 (Compound 7c) demonstrates wild-type HIV-1 antiviral potency (EC50 = 3.0 ± 0.1 nM) that is comparable to the FDA-approved second-generation INSTIs dolutegravir (DTG: 2.6 ± 0.3 nM), bictegravir (BIC: 2.4 ± 0.4 nM), and cabotegravir (CAB: 1.8 ± 0.5 nM) [1]. This establishes HIV-1 inhibitor-64 as having wild-type efficacy equivalent to clinical INSTIs while maintaining its differentiated resistance profile.

Wild-Type Potency
Head-to-head
EC₅₀ 3.0 ± 0.1 nM
Comparable to DTG (2.6), BIC (2.4), CAB (1.8)
Reported WT potency similar to clinical INSTIs
Single-round HOS cell assay
wild-type HIV-1 antiviral potency INSTI

Potency Retention Against R263K Mutant vs. Cabotegravir (CAB)

HIV-1 inhibitor-64 (Compound 7c) retains improved antiviral potency against the R263K integrase mutant (EC50 = 5.2 ± 0.8 nM) compared to cabotegravir (CAB, EC50 = 7.1 ± 0.1 nM), with statistical significance at p < 0.05 [1]. The R263K mutant is clinically significant as it has been selected by dolutegravir (DTG) in vitro and in patients, and it confers reduced susceptibility to DTG in single-round infection assays [1].

R263K Mutant
Head-to-head
HIV-1 inhibitor-64
EC₅₀ 5.2 ± 0.8 nM
CAB
EC₅₀ 7.1 ± 0.1 nM
Supports R263K-associated resistance studies
p
Cytotoxicity
Reported
CC₅₀162.7 ± 8.0 µMHOS cells; comparators >250 µM
Moderate cytotoxicity at high concentrations; monitor >50 µM
Reported lower CC₅₀ than clinical INSTIs
Mutant Panel Activity
Head-to-head
EC₅₀ 3.6 – 27.3 nM
Across S230N, G118R, R263K, N155H, G140S/Q148H
Broad activity supports cross-resistance profiling
Generally improved vs. CAB for most mutants
R263K mutation integrase inhibitor resistance dolutegravir resistance

Cytotoxicity Profile Relative to FDA-Approved INSTIs

HIV-1 inhibitor-64 (Compound 7c) exhibits a CC50 value of 162.7 ± 8.0 μM in human osteosarcoma (HOS) cells, which is lower than the >250 μM CC50 values observed for the FDA-approved INSTIs DTG, BIC, and CAB [1]. While most compounds in the BiCAP series showed CC50 values below detectable levels (>250 μM), HIV-1 inhibitor-64 demonstrated a moderate but detectable cytotoxic signal [1]. This differentiation is important for experimental design and interpretation.

Cytotoxicity
Reported
CC₅₀162.7 ± 8.0 µMHOS cells; comparators >250 µM
Moderate cytotoxicity at high concentrations; monitor >50 µM
Reported lower CC₅₀ than clinical INSTIs
cytotoxicity therapeutic index INSTI safety

Broad Activity Across Multiple Resistant IN Mutants

HIV-1 inhibitor-64 (Compound 7c) demonstrates broad antiviral activity across a panel of clinically relevant HIV-1 integrase mutants, including S230N (EC50 = 4.7 ± 0.4 nM), G118R (EC50 = 20.2 ± 1.4 nM), R263K (EC50 = 5.2 ± 0.8 nM), and N155H (EC50 = 3.6 ± 0.9 nM) [1]. Against the G118R mutant, which confers 17-fold resistance to CAB (EC50 = 35.5 ± 2.1 nM), HIV-1 inhibitor-64 retains 1.8-fold better potency (20.2 nM vs. 35.5 nM) and performs comparably to DTG (18.4 ± 1.5 nM) [1]. For the N155H mutant commonly selected by first-generation INSTIs, HIV-1 inhibitor-64 exhibits high potency (3.6 nM) that exceeds both CAB (2.2 nM) and DTG (3.6 nM) in comparable ranges [1].

Mutant Panel Activity
Head-to-head
EC₅₀ 3.6 – 27.3 nM
Across S230N, G118R, R263K, N155H, G140S/Q148H
Broad activity supports cross-resistance profiling
Generally improved vs. CAB for most mutants
integrase mutants cross-resistance broad-spectrum INSTI

Optimal Research Applications for HIV-1 inhibitor-64 (Compound 7c) Based on Quantitative Evidence


Mechanistic Studies of Cabotegravir (CAB) Resistance Pathways

HIV-1 inhibitor-64 is optimally deployed in head-to-head comparative studies investigating the E138K/Q148K and G140S/Q148R double mutant resistance pathways that compromise CAB efficacy. The >12-fold and >36-fold potency advantages over CAB [1] enable researchers to use this compound as a positive control or reference standard when screening for novel INSTIs with improved resistance profiles. This is particularly relevant for understanding structural determinants of resistance in long-acting ART contexts, where missed doses can lead to suboptimal CAB plasma levels and selection for these specific double mutants [1].

Structure-Activity Relationship (SAR) Studies of BiCAP-Based INSTIs

As a simplified analog of DTG and CAB lacking the C-ring [1], HIV-1 inhibitor-64 serves as an essential scaffold comparator for SAR campaigns aimed at understanding how C-ring modifications influence resistance profiles. Researchers can benchmark new BiCAP derivatives against HIV-1 inhibitor-64's defined resistance profile across S230N, G118R, R263K, N155H, and G140S/Q148H mutants [1] to evaluate whether structural modifications improve or compromise potency against specific resistance pathways.

Resistance Panel Profiling for Novel INSTI Candidate Benchmarking

The comprehensive quantitative data available for HIV-1 inhibitor-64 against a panel of six clinically relevant integrase mutants (WT, S230N, G118R, R263K, N155H, G140S/Q148H) [1] makes this compound an ideal reference standard for side-by-side resistance profiling. Procurement of HIV-1 inhibitor-64 allows direct comparison of novel INSTI candidates against a compound with fully characterized wild-type potency (EC50 = 3.0 nM) and well-documented susceptibility changes across each mutant, eliminating the need to rely solely on clinical INSTIs that may have commercial sourcing restrictions or higher costs.

Integrase Structural Biology and Drug Design Studies

HIV-1 inhibitor-64's unique structural feature of lacking the C-ring while retaining the metal-chelating BiCAP pharmacophore [1] provides enhanced rotational flexibility about the C–N bond. This structural differentiation enables molecular modeling studies examining how ligand flexibility can compensate for active site changes induced by resistant mutations [1]. The compound's defined cytotoxicity (CC50 = 162.7 μM) [1] should be accounted for when designing cellular assays; researchers should limit compound concentrations to ≤50 μM to avoid confounding cytotoxic effects while maintaining adequate antiviral coverage (therapeutic window of approximately 10,000-fold based on EC50/CC50 ratio).

Application
Selection Property
Validation Focus
CAB resistance pathway investigation
Differentiated double mutant susceptibility
Double mutant susceptibility comparison (E138K/Q148K, G140S/Q148R)
BiCAP scaffold SAR studies
Simplified C-ring-lacking scaffold
Mutant panel sensitivity benchmarking
Novel INSTI candidate benchmarking
Characterized wild-type and mutant dataset
Cross-resistance profiling
Integrase structural biology studies
C-ring flexibility for active-site accommodation
Cytotoxicity-aware assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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